2-Chloroethanesulfonyl fluoride is a synthetic compound with the chemical formula C₂H₄ClFO₂S. It is classified as an aliphatic chlorofluorocarbon and is known for its high reactivity due to the presence of both a chlorine atom and a sulfonyl fluoride functional group. This compound is primarily used in organic synthesis and has applications in various
The biological activity of 2-chloroethanesulfonyl fluoride is primarily linked to its reactivity with biological nucleophiles. It has been studied for its potential use as a reagent in biochemical assays and drug development due to its ability to modify proteins and peptides through sulfonamide formation. These modifications can affect protein function, making it useful in studying enzyme mechanisms and protein interactions .
There are several methods for synthesizing 2-chloroethanesulfonyl fluoride:
2-Chloroethanesulfonyl fluoride has several applications in various fields:
Interaction studies involving 2-chloroethanesulfonyl fluoride focus on its reactivity with various biological molecules, particularly proteins and nucleic acids. These studies help elucidate the compound's mechanism of action as a modifying agent. The compound's interactions can lead to significant changes in protein structure and function, which can be exploited for therapeutic applications or biochemical research .
Several compounds share structural similarities with 2-chloroethanesulfonyl fluoride. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Ethanesulfonyl chloride | Sulfonyl chloride | Less reactive than its fluorinated counterpart; used for similar reactions. |
Ethenesulfonyl fluoride | Vinyl sulfonyl fluoride | More reactive due to double bond; used in polymer chemistry. |
Sulfuryl chloride | Sulfur-containing halide | Used as a reagent but less selective than chlorinated sulfonates. |
What sets 2-chloroethanesulfonyl fluoride apart from these similar compounds is its unique combination of reactivity and selectivity in forming sulfonamides, along with its ability to participate in diverse
2-Chloroethanesulfonyl fluoride (CAS 762-70-9) emerged as a compound of interest in the mid-20th century, with its synthesis first reported in the context of sulfonyl halide chemistry. Early methodologies relied on halogen exchange reactions, such as the treatment of 2-chloroethanesulfonyl chloride with potassium bifluoride (KHF$$_2$$) under aqueous conditions. This approach, refined by Sharpless and colleagues in 2016, enabled kilogram-scale production with 98% yield, marking a pivotal advancement in its accessibility for industrial and research applications. The compound’s structural simplicity—a chloroethane backbone appended with a sulfonyl fluoride group—facilitated its adoption in diverse synthetic pathways, particularly in click chemistry.
2-Chloroethanesulfonyl fluoride occupies a critical niche in sulfur-fluorine exchange (SuFEx) click chemistry, a transformative methodology recognized by the 2022 Nobel Prize in Chemistry. Its sulfonyl fluoride moiety ($$-\text{SO}_2\text{F}$$) reacts selectively with nucleophiles such as amines, alcohols, and phenols, forming stable sulfonate or sulfonamide linkages under mild conditions. For example, in SuFEx reactions, it serves as a versatile hub for constructing complex molecules, including pharmaceuticals and polymers. The compound’s utility is further amplified by its compatibility with aqueous and polar solvent systems, enabling sustainable "on-water" synthetic protocols.
Within the broader family of sulfonyl fluorides, 2-chloroethanesulfonyl fluoride is distinguished by its aliphatic chloroalkane chain, which imparts unique reactivity compared to aromatic analogs like ethenesulfonyl fluoride (ESF) or sulfuryl fluoride ($$\text{SO}2\text{F}2$$). Its electrophilic sulfur center participates in nucleophilic substitutions, while the chlorine atom allows for further functionalization via elimination or substitution reactions. This dual functionality positions it as a linchpin in the synthesis of sulfonamide drugs, agrochemicals, and advanced materials.
The compound is systematically named 2-chloroethanesulfonyl fluoride under IUPAC guidelines. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | $$\text{C}2\text{H}4\text{ClFO}_2\text{S}$$ |
SMILES | $$\text{C(CCl)S(=O)(=O)F}$$ |
InChIKey | UWHZNPZESCRRJT-UHFFFAOYSA-N |
CAS Registry Number | 762-70-9 |
Alternative names include 2-chloroethylsulfonyl fluoride and ethanesulfonyl fluoride, 2-chloro-. Spectroscopic characterization typically involves $$^{19}\text{F}$$ NMR (δ ≈ 50–55 ppm for $$\text{SO}2\text{F}$$) and IR spectroscopy (asymmetric $$\text{SO}2$$ stretch at ~1370 cm$$^{-1}$$).